molecular formula C12H24N2O3 B1403519 cis-1-Boc-4-methylamino-3-methoxypiperidine CAS No. 1419101-07-7

cis-1-Boc-4-methylamino-3-methoxypiperidine

Cat. No. B1403519
M. Wt: 244.33 g/mol
InChI Key: HOLKRUPPRSGRHS-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-1-Boc-4-methylamino-3-methoxypiperidine is a chemical compound with the molecular formula C12H24N2O3 . It is also known as 1-Piperidinecarboxylic acid, 3-methoxy-4-(methylamino)-, 1,1-dimethylethyl ester, (3R,4S)-rel- .


Molecular Structure Analysis

The molecular weight of cis-1-Boc-4-methylamino-3-methoxypiperidine is 244.33 . The specific details about its molecular structure are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of cis-1-Boc-4-methylamino-3-methoxypiperidine are not detailed in the search results .

Scientific Research Applications

Synthesis of Gastrointestinal Stimulants

  • Application: A novel synthon, 3‐hydroxy‐4,4‐dimethoxy‐N‐phenylmethylpiperidine, has been reported for the preparation of 3‐oxygenated‐4‐substituted piperidines. These compounds, including cisapride, have been evaluated for potential gastrokinetic activity without dopamine antagonism, indicating their utility in gastrointestinal stimulant development (Van Daele et al., 1986).

Intermediate in Drug Synthesis

  • Application: The compound is a useful intermediate for the chiral synthesis of important drug molecules like Cisapride and its analogs. An efficient synthesis approach from enantiopure 4-formylazetidin-2-one is described, highlighting its significance in pharmaceutical chemistry (Shirode et al., 2008).

Development of Stereoselective Syntheses

  • Application: A stereoselective approach for synthesizing cis- and trans-2-methyl-4-arylpiperidines from a common intermediate has been developed. This method involves Ni-catalyzed hydrogenolysis and palladium catalysts, showcasing the importance of this compound in the development of stereoselective synthetic methods (Merschaert et al., 2003).

Exploration in Peptide Research

  • Application: In peptide research, this compound has been used to explore the structural requirements of the Met31 side chain in the receptor-bound conformation of CCK4. The synthesis of Ac-CCK4 analogs containing mercaptoprolines and their binding affinities at the CCK-B receptor illustrates its utility in understanding peptide-receptor interactions (Kolodziej et al., 1995).

Contribution to Medicinal Chemistry

  • Application: The compound has been used in the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a significant building block for medicinal chemistry. This demonstrates its role in facilitating the development of enantioselective routes and crystallization techniques in pharmaceutical synthesis (Shaw et al., 2013).

Safety And Hazards

The safety and hazards information for cis-1-Boc-4-methylamino-3-methoxypiperidine is not provided in the search results .

Future Directions

The future directions or potential applications for cis-1-Boc-4-methylamino-3-methoxypiperidine are not provided in the search results .

properties

IUPAC Name

tert-butyl (3R,4S)-3-methoxy-4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLKRUPPRSGRHS-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-Boc-4-methylamino-3-methoxypiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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